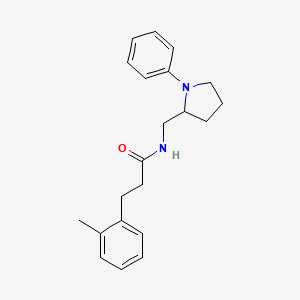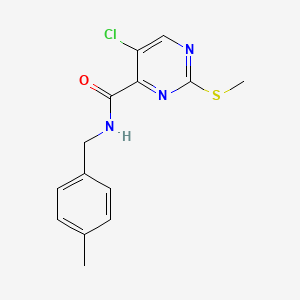
5-chloro-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various cellular pathways. It has been reported to inhibit the activity of enzymes such as tyrosine kinases and proteases, which are involved in cell proliferation and survival. Moreover, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have reported that 5-chloro-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and inhibit the activity of enzymes involved in cell proliferation and survival. Moreover, this compound has been reported to induce apoptosis in cancer cells and has shown promising results in the treatment of infectious diseases caused by bacteria and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-chloro-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide in lab experiments is its potential therapeutic applications in various diseases. Moreover, this compound is commercially available, and its synthesis method is well-established. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 5-chloro-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. One of the future directions is to investigate its potential therapeutic applications in other diseases such as neurological disorders and metabolic disorders. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. Additionally, the development of novel analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.
Synthesemethoden
The synthesis of 5-chloro-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with 4-methylbenzylamine in the presence of coupling reagents such as N,N'-carbonyldiimidazole (CDI) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) to yield the desired product.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. Studies have shown that this compound has anti-tumor activity by inhibiting the growth of cancer cells. It has also been reported to have anti-inflammatory activity by reducing the production of inflammatory cytokines. Moreover, this compound has shown promising results in the treatment of infectious diseases caused by bacteria and viruses.
Eigenschaften
IUPAC Name |
5-chloro-N-[(4-methylphenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c1-9-3-5-10(6-4-9)7-16-13(19)12-11(15)8-17-14(18-12)20-2/h3-6,8H,7H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFRITVAVLHJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride](/img/structure/B2624415.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2624417.png)
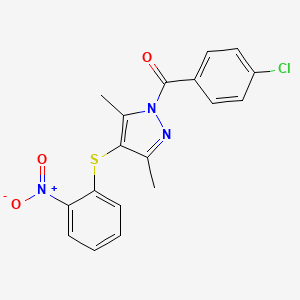

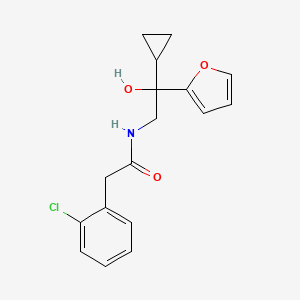


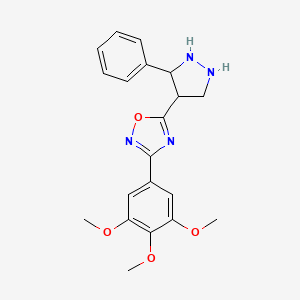
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2624428.png)
![tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2624431.png)
![N~6~-(3-chlorophenyl)-N~6~-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2624434.png)


